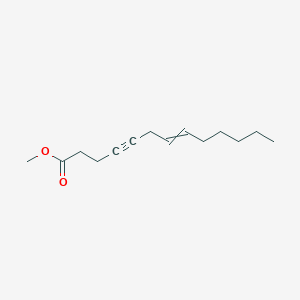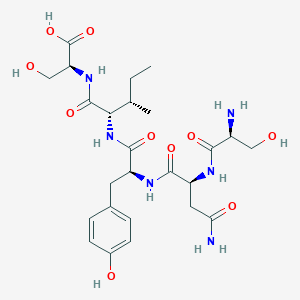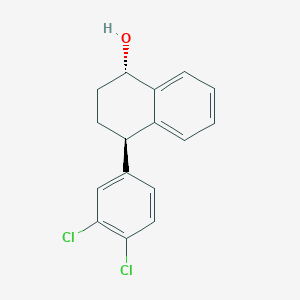![molecular formula C22H21N5O2S B14253091 2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 373600-04-5](/img/structure/B14253091.png)
2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound featuring a benzothiazole core linked to a pyridine ring through an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves a multi-step processThe final step involves the coupling of the pyridine ring to the benzothiazole core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The azo linkage and benzothiazole core play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine core but lacks the benzothiazole and azo linkage.
2,4,6-tris(pyridin-4-yl)-1,3,5-triazine: Contains multiple pyridine rings but differs in its core structure.
1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene: Features multiple pyridine rings but lacks the benzothiazole and azo linkage.
Uniqueness
2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its combination of a benzothiazole core, azo linkage, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
373600-04-5 |
|---|---|
Formule moléculaire |
C22H21N5O2S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[(2-pyridin-4-yl-1,3-benzothiazol-6-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C22H21N5O2S/c28-13-11-27(12-14-29)19-4-1-17(2-5-19)25-26-18-3-6-20-21(15-18)30-22(24-20)16-7-9-23-10-8-16/h1-10,15,28-29H,11-14H2 |
Clé InChI |
VDYNQEHJOOPOBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC3=C(C=C2)N=C(S3)C4=CC=NC=C4)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
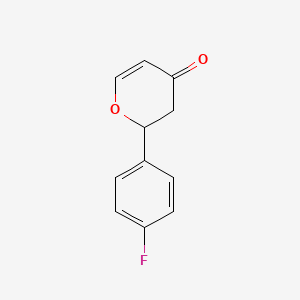


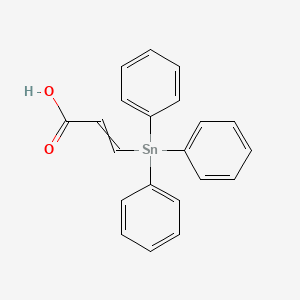
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
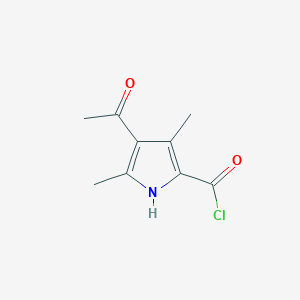
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
